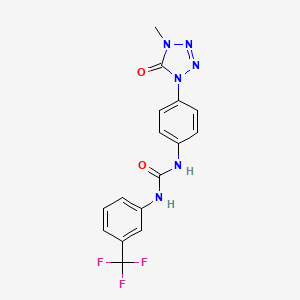
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCNB, and it belongs to the class of cyanobenzamide derivatives. CCNB is a potent inhibitor of the protein kinases, and it has been shown to have promising anticancer activity.
作用機序
The mechanism of action of CCNB involves the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. Protein kinases are involved in various cellular processes, including cell growth, differentiation, and apoptosis. CCNB inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase domain, which prevents the transfer of phosphate groups to target proteins. This inhibition leads to the disruption of cellular signaling pathways, which ultimately results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCNB has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and modulation of cellular signaling pathways. CCNB has also been shown to have anti-inflammatory and neuroprotective effects in animal models. However, the exact biochemical and physiological effects of CCNB are still under investigation, and further studies are needed to fully understand the potential applications of this compound.
実験室実験の利点と制限
CCNB has several advantages for use in lab experiments, including its potent inhibitory activity against protein kinases, its potential applications in cancer research and drug discovery, and its ability to modulate cellular signaling pathways. However, there are also some limitations associated with the use of CCNB in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the research on CCNB, including the development of new anticancer drugs based on CCNB, the identification of new protein kinase targets, and the investigation of the potential applications of CCNB in other fields, such as neurobiology and immunology. Further studies are also needed to fully understand the biochemical and physiological effects of CCNB and its potential limitations for use in lab experiments.
合成法
The synthesis of CCNB involves several steps, including the preparation of the starting materials and the reaction conditions. The most common method used for the synthesis of CCNB is the reaction of 3-cyanobenzoyl chloride with 1-cyanocyclobutane in the presence of a base, followed by the reaction with N-methylamine. The product is then purified using column chromatography to obtain a pure form of CCNB.
科学的研究の応用
CCNB has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and chemical biology. In cancer research, CCNB has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinases. This inhibition leads to cell cycle arrest and apoptosis, which is a process of programmed cell death. CCNB has also been shown to have potential applications in drug discovery, as it can be used as a lead compound for the development of new anticancer drugs. In chemical biology, CCNB has been used as a tool to study the activity of protein kinases and their role in various cellular processes.
特性
IUPAC Name |
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-17(14(10-16)6-3-7-14)13(18)12-5-2-4-11(8-12)9-15/h2,4-5,8H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVXSRCXXPVNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1)C#N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(1-cyanocyclobutyl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2445310.png)
![[1-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2445312.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2445314.png)



![[(2,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2445318.png)

![3-chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2445322.png)

![2-[[3-(3-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2445326.png)
![N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2445327.png)
![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)